molecular formula C10H13NO3 B3427324 Ethyl 2-(3-aminophenoxy)acetate CAS No. 58559-52-7

Ethyl 2-(3-aminophenoxy)acetate

Cat. No.: B3427324
CAS No.: 58559-52-7
M. Wt: 195.21 g/mol
InChI Key: IVWPPUWTINZQIK-UHFFFAOYSA-N
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Description

Ethyl 2-(3-aminophenoxy)acetate (CAS 58559-52-7) is an organic compound with the molecular formula C10H13NO3 and a molecular weight of 195.21 g/mol . This ester derivative features both an amine and an ester functional group, making it a valuable building block (synthon) in medicinal chemistry and organic synthesis . Its structural attributes, including a Topological Polar Surface Area of 61.6 Ų, contribute to its reactivity and potential interactions in biological systems . This compound is primarily utilized as a key precursor in the rational design and synthesis of novel chemotherapeutic agents . Its high value is demonstrated in advanced research areas, such as the development of dual-acting hypoglycemic agents for Type 2 Diabetes treatment. Research indicates that derivatives of aminophenoxy acetate can serve as core templates for molecules designed to concurrently activate two therapeutic targets: glucokinase (GK) to enhance insulin secretion and glycogen synthesis, and PPARγ to ameliorate insulin activity in muscle and liver tissue . This multi-target approach represents a promising strategy to overcome the limitations of single-target drugs . We supply this compound with a minimum purity of ≥98% . This product is strictly for Research and Further Manufacturing use only, and is not intended for diagnostic or therapeutic applications in humans. Researchers should handle this material with appropriate safety measures, as it may be harmful if swallowed and can cause skin and eye irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(3-aminophenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-2-13-10(12)7-14-9-5-3-4-8(11)6-9/h3-6H,2,7,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVWPPUWTINZQIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=CC(=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80328597
Record name ethyl 2-(3-aminophenoxy)acetate
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Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5544-78-5, 58559-52-7
Record name ethyl 2-(3-aminophenoxy)acetate
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Record name ethyl 2-(3-aminophenoxy)acetate
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Synthetic Methodologies and Strategic Route Development for Ethyl 2 3 Aminophenoxy Acetate

Classical Approaches to Ethyl 2-(3-aminophenoxy)acetate Synthesis

Nucleophilic Substitution Reactions in Phenoxyacetate (B1228835) Formation

A primary and well-established method for synthesizing the phenoxyacetate core involves a nucleophilic substitution reaction. libretexts.orgmasterorganicchemistry.com This approach typically utilizes an aryl halide activated by electron-withdrawing groups, which facilitates attack by a nucleophile. libretexts.orgmasterorganicchemistry.com The mechanism generally proceeds in two steps: nucleophilic attack on the carbon bearing the halogen, forming a transient, negatively charged Meisenheimer complex, followed by the elimination of the halide ion to restore aromaticity. libretexts.org

In the context of phenoxyacetate synthesis, while direct substitution on an unsubstituted halobenzene is difficult, the presence of activating groups enhances reactivity. masterorganicchemistry.com For the synthesis of related phenoxyacetates, this often involves the reaction of a substituted phenol (B47542) with an appropriate haloacetate ester.

Condensation Reactions in this compound Synthesis

Condensation reactions are fundamental in forming the core structure of many organic molecules, including intermediates for this compound. These reactions involve the joining of two molecules, often with the elimination of a small molecule like water. sigmaaldrich.comnumberanalytics.com For instance, the formation of an ester linkage can be achieved through the condensation of a carboxylic acid and an alcohol, a process known as esterification.

While not a direct single-step synthesis for the target molecule, condensation reactions are integral to creating the necessary precursors. For example, the synthesis of a pyridinone core, a component in some complex derivatives, can be achieved through the condensation of an aldehyde and an amine followed by cyclization.

Esterification and Etherification Reactions for the Core Structure

The synthesis of this compound inherently relies on both etherification and esterification reactions.

Etherification: The formation of the ether linkage is a key step. A common method is the Williamson ether synthesis, which involves the reaction of a phenoxide ion with an alkyl halide. In the synthesis of the precursor, ethyl 2-(3-nitrophenoxy)acetate, 3-nitrophenol (B1666305) is often reacted with ethyl bromoacetate (B1195939) in the presence of a base like potassium carbonate. mdpi.com

Esterification: The ethyl ester group is typically introduced by reacting the corresponding carboxylic acid with ethanol (B145695) under acidic conditions or by using a more reactive acyl derivative. However, in the common synthetic routes to this compound, the ethyl ester moiety is often present in the starting material, such as ethyl bromoacetate. mdpi.com

Modern and Efficient Synthetic Protocols for this compound

Nitro Group Reduction Strategies for Aminophenoxyacetate Precursors

A prevalent and efficient strategy for the final step in the synthesis of this compound is the reduction of the corresponding nitro precursor, ethyl 2-(3-nitrophenoxy)acetate. mdpi.com The reduction of aromatic nitro compounds is a well-established transformation in organic chemistry. wikipedia.orgnih.gov

Several methods can be employed for this reduction:

Catalytic Hydrogenation: This method uses hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel. commonorganicchemistry.commasterorganicchemistry.com It is often a clean and efficient method. commonorganicchemistry.com

Metal/Acid Systems: A common and cost-effective method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid or acetic acid. masterorganicchemistry.com A specific example is the use of iron powder with ammonium (B1175870) chloride in a solvent mixture like ethanol/water. mdpi.com This method is considered safer and more economical than catalytic hydrogenation for certain applications. mdpi.com

Other Reducing Agents: Other reagents like sodium hydrosulfite, sodium sulfide, and tin(II) chloride can also be used for the reduction of nitroarenes. wikipedia.org

The choice of reducing agent can be critical to avoid the reduction of other functional groups present in the molecule. For instance, the Fe/NH4Cl system is noted for its chemoselectivity. mdpi.com

Reagent/CatalystConditionsAdvantages
H₂/Pd/CHydrogen gas, Palladium on carbon catalystHigh efficiency, clean reaction
Fe/NH₄ClIron powder, Ammonium chloride, Ethanol/waterCost-effective, safe, good yield mdpi.com
SnCl₂Tin(II) chlorideMild conditions
Raney NickelHydrogen gas, Raney nickel catalystEffective, alternative to Pd/C commonorganicchemistry.com

Knoevenagel Condensation and Subsequent Transformations in Aminophenylacrylate Synthesis

The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction between an aldehyde or ketone and a compound with an active methylene (B1212753) group, catalyzed by a base. sigmaaldrich.comnumberanalytics.comnumberanalytics.comwikipedia.org The initial product is often an α,β-unsaturated compound. sigmaaldrich.comwikipedia.org This reaction is a cornerstone in the synthesis of a wide variety of compounds, including pharmaceuticals and natural products. numberanalytics.comnumberanalytics.com

While not a direct route to this compound, the principles of the Knoevenagel condensation are relevant in the broader context of synthesizing substituted aromatic compounds. For example, a related reaction involves the condensation of 3-oxo-2-arylhydrazonopropanals with active methylene reagents like ethyl cyanoacetate (B8463686) to form substituted nicotinates. nih.gov The reaction conditions, such as the choice of catalyst and solvent, can significantly influence the outcome of such condensations. nih.gov Subsequent transformations of the products from Knoevenagel-type reactions could potentially lead to structures analogous to the aminophenoxyacetate backbone, although this is not a standard reported synthesis for this specific compound.

Catalyst-Mediated Synthetic Pathways for this compound

The synthesis of this compound is predominantly achieved through two catalyst-mediated pathways: the Williamson ether synthesis and the reduction of a nitro-substituted precursor.

One common approach is the alkylation of 3-aminophenol (B1664112) with ethyl bromoacetate. This reaction is a variation of the Williamson ether synthesis and is typically facilitated by a base in a polar aprotic solvent. The base, acting as a catalyst, deprotonates the phenolic hydroxyl group of 3-aminophenol, forming a more nucleophilic phenoxide ion that subsequently attacks the electrophilic carbon of ethyl bromoacetate. Common bases used for this purpose include potassium carbonate (K2CO3). The choice of solvent is also critical, with dimethylformamide (DMF) being a frequently used option. numberanalytics.com To enhance the reaction rate, a catalytic amount of an iodide salt, such as potassium iodide (KI), can be added. The iodide ion can displace the bromide on the ethyl bromoacetate, forming a more reactive iodoacetate intermediate in situ.

The second major synthetic route involves the reduction of ethyl 2-(3-nitrophenoxy)acetate. This method is advantageous as it often proceeds with high selectivity to the desired amino product. A variety of reducing agents can be employed for this transformation. A widely used and effective method involves the use of iron powder in the presence of an electrolyte such as ammonium chloride (NH4Cl) in a protic solvent like ethanol. numberanalytics.com This system is considered a safer and more cost-effective alternative to catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst. mdpi.com Other reducing systems, such as stannous chloride (SnCl2), are also effective for the reduction of aromatic nitro compounds and can be employed in non-acidic and non-aqueous media, which can be beneficial if other acid-sensitive functional groups are present in the molecule.

Optimization of Reaction Conditions and Yield for this compound Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction times and the formation of byproducts.

For the Williamson ether synthesis route, key parameters to optimize include the choice of base, solvent, temperature, and the potential use of a phase-transfer catalyst (PTC). The strength and concentration of the base are critical; a strong base is required to deprotonate the phenol, but an excessively strong base or high concentration can lead to side reactions. Polar aprotic solvents like DMF or dimethyl sulfoxide (B87167) (DMSO) are generally preferred as they effectively solvate the cation of the base, leaving a more "naked" and reactive phenoxide anion. Temperature plays a significant role, with heating typically required to drive the reaction to completion. However, excessive temperatures can promote side reactions such as the decomposition of the product or starting materials. The use of a PTC, such as a quaternary ammonium salt, can be beneficial in reactions involving a solid base and a liquid organic phase, by facilitating the transfer of the phenoxide anion into the organic phase where the reaction with ethyl bromoacetate occurs. This can lead to increased reaction rates and allow for the use of milder reaction conditions.

In the reduction of ethyl 2-(3-nitrophenoxy)acetate, the choice of reducing agent and reaction conditions are paramount. When using the Fe/NH4Cl system, the reaction is typically carried out under reflux in a mixture of ethanol and water. The reaction time is a critical parameter to monitor to ensure complete conversion of the nitro group without over-reduction or side reactions. For catalytic hydrogenation, the pressure of hydrogen gas, the catalyst loading (e.g., % of Pd on carbon), and the solvent all need to be optimized to achieve high yields and selectivity. The reaction temperature is also a key variable; while higher temperatures can increase the reaction rate, they may also lead to the formation of undesired byproducts.

Below are interactive tables summarizing the influence of various parameters on the synthesis of this compound.

Table 1: Optimization of Williamson Ether Synthesis for this compound

ParameterConditionEffect on Yield and Selectivity
Base Weak (e.g., NaHCO3) vs. Strong (e.g., K2CO3, NaH)Stronger bases generally lead to higher yields by ensuring complete deprotonation of the phenol.
Solvent Protic (e.g., Ethanol) vs. Aprotic (e.g., DMF, Acetone)Polar aprotic solvents are preferred as they enhance the nucleophilicity of the phenoxide, leading to better yields.
Temperature Room Temperature vs. RefluxHeating is typically required to achieve a reasonable reaction rate and drive the reaction to completion.
Catalyst None vs. KI vs. Phase-Transfer CatalystThe addition of a catalyst like KI or a PTC can significantly increase the reaction rate and yield.

Table 2: Optimization of Nitro Group Reduction for this compound

ParameterConditionEffect on Yield and Selectivity
Reducing Agent Fe/NH4Cl vs. SnCl2 vs. H2/Pd-CAll are effective, but Fe/NH4Cl is often preferred for its cost-effectiveness and safety. H2/Pd-C is very efficient but involves handling flammable gas and a more expensive catalyst.
Solvent Ethanol/Water vs. Ethyl Acetate (B1210297)The choice of solvent depends on the reducing agent and the solubility of the starting material and product.
Temperature Room Temperature vs. RefluxHeating is often necessary to initiate and sustain the reduction, particularly with metal-based reducing agents.
pH Acidic vs. Neutral vs. BasicThe pH of the reaction medium can influence the activity of the reducing agent and the stability of the product.

Comparative Analysis of Synthetic Routes for this compound Efficiency and Selectivity

The following table provides a comparative overview of the two synthetic routes.

Table 3: Comparative Analysis of Synthetic Routes to this compound

FeatureWilliamson Ether Synthesis of 3-AminophenolReduction of Ethyl 2-(3-nitrophenoxy)acetate
Number of Steps OneTwo
Selectivity Moderate (risk of N-alkylation)High (nitro group is non-competing)
Overall Yield Potentially lower due to side reactionsGenerally higher due to better selectivity
Atom Economy Higher in the single stepLower due to the introduction and removal of the nitro group
Safety Considerations Generally safe, depends on solvent and baseReduction with Fe/NH4Cl is relatively safe. Catalytic hydrogenation requires handling of flammable H2 gas.
Cost-Effectiveness Potentially more cost-effective if high selectivity can be achievedCan be more expensive due to the extra step, but potentially offset by higher yield and purity. The Fe/NH4Cl system is cost-effective. mdpi.com

Chemical Reactivity and Transformation Studies of Ethyl 2 3 Aminophenoxy Acetate

Reactions Involving the Aromatic Amino Functionality

The aromatic amino group in Ethyl 2-(3-aminophenoxy)acetate is a versatile reaction handle. It can undergo oxidation and participate as a nucleophile in various coupling and condensation reactions. Like other aniline (B41778) derivatives, its reactivity is significantly influenced by the electronic properties of the benzene (B151609) ring, which is substituted with an electron-donating ether linkage. wikipedia.org

Oxidation Reactions of the Amino Group to Nitroso and Nitro Derivatives

The primary amino group of aniline and its derivatives can be oxidized to form nitroso and, subsequently, nitro compounds. The oxidation of anilines can be a complex process, potentially yielding various products depending on the oxidizing agent and reaction conditions. wikipedia.org The conversion to a nitroso derivative (Ar-N=O) can be achieved through the controlled oxidation of the corresponding N-arylhydroxylamine, which itself is typically formed by the partial reduction of a nitro precursor. The direct oxidation of an amine to a nitroso compound is less common but can be achieved with specific reagents.

Further oxidation leads to the corresponding nitro derivative (Ar-NO₂). Common oxidizing agents capable of this transformation include peracids. For instance, peracetic acid has been successfully used to prepare various nitrosoarenes from their corresponding amino compounds.

Nucleophilic Reactivity of the Amino Group in Coupling Reactions

The nitrogen atom of the amino group possesses a lone pair of electrons, rendering it nucleophilic and capable of participating in several important carbon-nitrogen bond-forming reactions.

Diazotization and Azo Coupling: Primary aromatic amines like this compound react with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures, to form an arenediazonium salt. slideshare.netyoutube.com This process is known as diazotization. The resulting diazonium ion is a weak electrophile that can attack electron-rich aromatic compounds, such as phenols and other anilines, in a reaction known as azo coupling. libretexts.orgyoutube.com This electrophilic aromatic substitution reaction yields highly colored azo compounds, which are widely used as dyes. libretexts.org The coupling position is generally para to the activating group on the coupling partner. libretexts.org

Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds. wikipedia.orglibretexts.org In this reaction, an amine, serving as the nucleophile, is coupled with an aryl halide or triflate. rsc.org This transformation has broad applications in synthesizing aryl amines and has largely replaced harsher traditional methods. wikipedia.org The reaction typically employs a palladium catalyst in conjunction with a phosphine (B1218219) ligand, such as BINAP or DPPF, and a base. wikipedia.org The general mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by association of the amine, deprotonation, and finally, reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org

Reaction TypeReactantsKey ReagentsProduct Type
Diazotization-Azo Coupling1. This compound 2. Activated Aromatic (e.g., Phenol)1. NaNO₂, HCl (0-5 °C) 2. Coupling PartnerAzo Compound
Buchwald-Hartwig Amination1. This compound 2. Aryl Halide (Ar-X)Pd Catalyst, Phosphine Ligand, BaseN-Aryl-3-aminophenoxyacetate Derivative

Condensation Reactions of this compound

The primary amino group readily undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. pressbooks.publibretexts.org This reaction is typically acid-catalyzed and proceeds via the nucleophilic attack of the amine on the carbonyl carbon. libretexts.org The initial adduct, a carbinolamine, is then dehydrated to form the C=N double bond of the imine. libretexts.org The reaction is reversible, and the pH must be carefully controlled, often within a mildly acidic range of 4 to 5, to ensure protonation of the hydroxyl group in the carbinolamine intermediate, facilitating its elimination as water, without excessively protonating the starting amine, which would render it non-nucleophilic. pressbooks.pub

Reactions of the Ester Moiety in this compound

The ethyl acetate (B1210297) group provides a second site for chemical modification, primarily through nucleophilic acyl substitution reactions at the ester carbonyl.

Hydrolysis and Transesterification Studies of the Ethyl Acetate Group

Hydrolysis: The ethyl ester group can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, 2-(3-aminophenoxy)acetic acid. Base-catalyzed hydrolysis, or saponification, is an irreversible process involving the attack of a hydroxide (B78521) ion on the ester carbonyl. Acid-catalyzed hydrolysis is a reversible equilibrium process. Kinetic studies on the hydrolysis of ethyl acetate using acidic cation exchange resins have shown that the conversion increases with temperature. libretexts.org

Transesterification: Transesterification involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. For example, the transesterification of glycerol (B35011) with ethyl acetate has been studied extensively to produce bio-additives. libretexts.org These studies highlight that such reactions are equilibrium-limited. libretexts.org Similar principles apply to this compound, allowing for the modification of the ester functionality.

Amidation and Other Carboxylic Acid Derivative Formations

The ester group of this compound can be converted into an amide through reaction with ammonia (B1221849) (ammonolysis) or a primary or secondary amine (aminolysis). libretexts.org This reaction involves the nucleophilic attack of the amine on the ester carbonyl, followed by the elimination of ethanol (B145695). While simple esters like ethyl acetate react sluggishly with ammonia, the reactivity can be enhanced by the presence of electron-withdrawing groups or by conducting the reaction under pressure and high temperature. ewha.ac.krresearchgate.net Studies on the ammonolysis and aminolysis of substituted phenyl acetates confirm this pathway for converting esters to amides. acs.org The resulting amide, 2-(3-aminophenoxy)acetamide, or its N-substituted derivatives, are important synthetic intermediates. The general order of reactivity for carboxylic acid derivatives toward nucleophilic attack, and thus amide formation, is acid chlorides > anhydrides > esters > carboxylic acids. libretexts.org

Reaction TypeReactantKey ReagentsProduct Type
HydrolysisThis compoundH₃O⁺ or NaOH(aq)2-(3-aminophenoxy)acetic acid
TransesterificationThis compoundR'-OH, Acid or Base CatalystAlkyl 2-(3-aminophenoxy)acetate
Amidation (Aminolysis)This compoundR'R''NH2-(3-aminophenoxy)-N,N-dialkylacetamide

Regioselective Functionalization of the Phenoxy Ring System

The phenoxy ring of this compound possesses two key substituents that dictate the regioselectivity of electrophilic aromatic substitution reactions: the amino group (-NH₂) and the 2-ethoxy-2-oxoethoxy group (-OCH₂COOEt).

The amino group is a powerful activating group and is ortho, para-directing. This is due to the ability of the nitrogen's lone pair to donate electron density into the aromatic ring through resonance, stabilizing the arenium ion intermediates formed during electrophilic attack at the ortho and para positions.

When both groups are present on the ring, their directing effects must be considered in concert. The amino group is a much stronger activating group than the ether-linked ester is a deactivating one. Therefore, the regiochemical outcome of electrophilic substitution reactions on this compound is expected to be primarily controlled by the strongly directing amino group.

The positions ortho to the amino group are C2 and C4, and the position para is C6. The position meta to the amino group is C5. The ether-linked ester group is at C1.

Position C2: ortho to the amino group and ortho to the ether group.

Position C4: ortho to the amino group and meta to the ether group.

Position C6: para to the amino group and ortho to the ether group.

Given that the amino group is the dominant directing group, electrophilic attack is most likely to occur at the positions ortho and para to it (C2, C4, and C6). Steric hindrance from the adjacent ether-ester group might slightly disfavor substitution at the C2 position. Therefore, the primary products of electrophilic aromatic substitution are expected to be the 4- and 6-substituted isomers.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

Reaction TypeReagentsPredicted Major Product(s)Rationale
Halogenation Br₂, FeBr₃Ethyl 2-(3-amino-4-bromophenoxy)acetate and Ethyl 2-(3-amino-6-bromophenoxy)acetateThe strongly activating amino group directs the electrophile to the ortho and para positions.
Nitration HNO₃, H₂SO₄Ethyl 2-(3-amino-4-nitrophenoxy)acetate and Ethyl 2-(3-amino-6-nitrophenoxy)acetateThe nitro group is directed to the positions most activated by the amino group.
Friedel-Crafts Acylation RCOCl, AlCl₃Likely complex due to coordination of the Lewis acid with the amino and ester groups. If successful, substitution at C4 and C6 would be expected.The amino group can react with the Lewis acid catalyst, deactivating the ring. Protection of the amino group would be necessary.

Mechanistic Investigations of Key Transformations of this compound

The structure of this compound contains functionalities that could participate in intramolecular cyclization reactions, particularly to form heterocyclic systems like benzoxazines or phenoxazines, which are often synthesized from aminophenol precursors.

Proposed Cyclization to a Benzoxazinone (B8607429) Derivative:

One plausible transformation is the cyclization to form a benzoxazinone skeleton. This would likely involve an initial acylation or formylation of the amino group, followed by an intramolecular cyclization. For instance, reaction with a phosgene (B1210022) equivalent could lead to an intermediate isocyanate, which could then undergo intramolecular cyclization.

A proposed mechanism for the formation of a benzoxazinone derivative is as follows:

N-Acylation: The amino group of this compound is acylated, for example, with a chloroformate, to introduce a suitable carbonyl-containing group.

Intramolecular Cyclization: Under basic conditions, the phenolic oxygen (or more likely, the phenoxide formed in situ) could attack the carbonyl carbon of the newly introduced N-acyl group. However, given the substitution pattern, cyclization involving the ester group is also conceivable, though less common without prior modification. A more direct route to a benzoxazine-type structure might involve reaction with an aldehyde, such as formaldehyde, in a variation of the Mannich reaction.

Rearrangement Reactions:

Rearrangement reactions involving the amino group are also theoretically possible, such as the Hofmann or Curtius rearrangements, although these would require prior conversion of a related functional group. For instance, if the corresponding carboxylic acid (hydrolyzed ester) were converted to an amide, a Hofmann rearrangement could be initiated.

The reactivity of this compound is fundamentally governed by the electronic properties of its substituents. The interplay between the electron-donating amino group and the electron-withdrawing (by induction) yet resonance-donating ether-ester group creates a nuanced electronic environment on the aromatic ring.

Electron-Donating Amino Group: The primary electronic effect is the strong resonance donation from the amino group, which significantly increases the electron density at the ortho and para positions (C2, C4, and C6). This makes these positions highly susceptible to attack by electrophiles.

Computational Insights from Analogous Systems: While specific computational studies on this compound are not readily available, research on related molecules like Ethyl 2-(4-aminophenoxy)acetate has provided quantitative insights into their electronic structure. mdpi.com Density Functional Theory (DFT) calculations on the 4-amino isomer have been used to determine parameters such as ionization potential, electron affinity, and molecular orbital energies (HOMO/LUMO). mdpi.com These calculations help to quantify the reactivity and electronic distribution. A similar computational analysis of this compound would be expected to show the highest electron density at the C4 and C6 positions, confirming them as the most likely sites for electrophilic attack. The calculated molecular electrostatic potential (MEP) would visually represent these electron-rich regions.

Role of Ethyl 2 3 Aminophenoxy Acetate As a Key Building Block in Advanced Organic Synthesis

Precursor in Heterocyclic Compound Construction

The reactivity of the amino and ester functionalities, combined with the phenoxy scaffold, makes ethyl 2-(3-aminophenoxy)acetate an ideal precursor for synthesizing a variety of heterocyclic systems. These heterocycles are often the core structures of pharmacologically active compounds and advanced materials.

Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives utilizing this compound

Pyrrolo[2,3-d]pyrimidines, also known as 7-deazapurines, are an important class of heterocyclic compounds due to their structural similarity to purine (B94841) bases, making them of great interest in medicinal chemistry. researchgate.netbeilstein-journals.org These derivatives have been investigated for their potential as kinase inhibitors, which are crucial in cancer therapy. nih.govnih.gov The synthesis of these derivatives can involve multi-step sequences where the aminophenoxy moiety of this compound is incorporated to form part of the final heterocyclic framework. While direct one-pot syntheses from this compound are not extensively detailed, its structural motifs are found in more complex precursors used in these syntheses. For instance, the general strategy for building the pyrrolo[2,3-d]pyrimidine core often involves the condensation of a substituted pyrrole (B145914) with a pyrimidine (B1678525) precursor or vice versa. The aminophenoxy group can be introduced early in the synthesis, with the amine participating in the formation of the pyrimidine ring.

Key synthetic strategies for pyrrolo[2,3-d]pyrimidines include:

Reaction of a 4-amino-5-cyanopyrrole with formamide.

Condensation of a 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine with an appropriate amine. google.com

Domino C-N coupling/hydroamination reactions of alkynylated uracils with anilines. beilstein-journals.org

Construction of Fused Isoindoloisoquinolines and Isoindoloquinolinones

Fused isoindoloisoquinolines and isoindoloquinolinones are complex nitrogen-containing polycyclic aromatic compounds. These structures are at the core of various natural alkaloids and synthetic molecules with a broad spectrum of biological activities, including antibacterial, antifungal, and antineoplastic properties. researchgate.net

A notable application involving a related structure is the one-pot synthesis of ethyl 2-(12-oxo-10,12-dihydroisoindolo[1,2-b]quinazolin-10-yl)acetate. This synthesis is achieved through a cascade reaction of ethyl (E)-3-(2-aminophenyl)acrylate and 2-formylbenzonitrile, catalyzed by cesium carbonate. researchgate.net The reaction proceeds via a base-catalyzed tandem addition/cyclization/rearrangement, initiated by the aniline (B41778), followed by a sequential aza-Michael addition and dehydrogenation. researchgate.net This highlights how aminophenyl-containing esters can be pivotal in constructing complex fused heterocyclic systems.

Formation of Thiophene (B33073) and Other Heterocyclic Derivatives

Thiophene and its derivatives are significant heterocycles in medicinal chemistry and materials science, known for a wide range of biological activities. bohrium.comnih.gov this compound can be utilized in the synthesis of thiophene derivatives through various reaction pathways. One common method is the Gewald synthesis, which involves the reaction of a carbonyl compound, a compound with an active methylene (B1212753) group, and elemental sulfur. impactfactor.org

In a specific example, thiophene-2-carboxaldehyde can be condensed with 4-aminophenol (B1666318) to form a Schiff base. bohrium.com This intermediate can then react with ethyl chloroacetate (B1199739) to yield ethyl [4-(2-thienylmethylene)aminophenoxy]acetate. bohrium.com This demonstrates how the aminophenoxy acetate (B1210297) moiety can be readily attached to a pre-formed heterocyclic ring.

Starting MaterialReagentProductReference
Thiophene-2-carboxaldehyde, 4-aminophenolEthyl chloroacetateEthyl [4-(2-thienylmethylene)aminophenoxy]acetate bohrium.com
Ethyl cyanoacetate (B8463686), Acetylacetone, SulfurAromatic amines, Chloroacetyl chlorideEthyl 2-((phenylcarbamoyl)methylamino)-5-acetyl-4- methylthiophene-3-carboxylate derivatives impactfactor.org

Application in Diaryl Urea (B33335) and Imidazolidine Derivative Synthesis

The amino group in this compound is a key functional group for the synthesis of urea and thiourea (B124793) derivatives. These are often prepared by reacting the amine with isocyanates or isothiocyanates. Such derivatives have shown a range of biological activities. nih.govnih.gov

For instance, the synthesis of N-(6-nitro-BT-2-yl)-N′-(Ethyl)urea is achieved by reacting 6-nitro-2ABT with ethyl isocyanate. nih.gov Similarly, this compound can be expected to react with various isocyanates to form a library of urea derivatives.

Furthermore, the ester functionality can be converted to other functional groups, expanding its synthetic utility. For example, treatment of a related ethyl acetate derivative with hydrazine (B178648) hydrate (B1144303) can form an acetohydrazide. This intermediate can then be reacted with aromatic aldehydes to produce Schiff bases (azomethines), which can be further cyclized to form thiazolidinones. rdd.edu.iqresearchgate.net

Utilization in Oligomer and Polymer Chemistry

The bifunctional nature of this compound, possessing both an amine and an ester group, makes it a suitable monomer for polymerization reactions.

Self-Condensation Reactions of this compound to Oligo-azomethines

Research has shown that aminophenyl esters, such as ethyl 2-(3-aminophenyl)acetate, can undergo thermal self-condensation to form oligo-azomethines. researchgate.net This type of polymerization involves the reaction between the amino group of one monomer and the ester group of another.

In a typical procedure, the monomer is heated at high temperatures (e.g., 220-230 °C) in the presence of an acid catalyst like hydrochloric acid. researchgate.net This process leads to the formation of oligomeric materials containing repeating azomethine (C=N) linkages. Spectroscopic analysis, including UV-visible, infrared, and NMR, is used to characterize the resulting oligo-azomethines. researchgate.net A surprising finding in the study of a related monomer, ethyl 2-(3-aminophenyl) acetate, was that the ethoxycarbonylmethyl group (–CH2COOCH2CH3) becomes attached to the carbon atom of the imine group in the resulting oligomer. researchgate.net

MonomerReaction ConditionProductReference
Ethyl 2-(3-aminophenyl) acetateHigh temperature (220-230 °C), HCl catalystOligo-azomethine researchgate.net

This self-condensation reaction provides a pathway to novel oligomeric structures with potential applications in materials science, for example, as thermally stable polymers or as ligands in coordination chemistry.

Design and Synthesis of Novel Polymeric Materials from Aminophenoxyacetate Monomers

The incorporation of flexible monomers is a key strategy in designing advanced polymeric materials with enhanced properties such as improved solubility and processability. Aminophenoxyacetate monomers, including this compound, are excellent candidates for this purpose due to the ether (-O-) linkage in their backbone, which imparts greater rotational freedom to the resulting polymer chain.

Research Findings:

The introduction of flexible bis(4-aminophenoxy) benzene (B151609) (BAB) monomers into rigid polymer backbones, such as those of aramids, has been shown to significantly improve their properties. mdpi.com This approach allows for the synthesis of high-molecular-weight polymers in organic solvents, a process that is often challenging for rigid-rod polymers. mdpi.com By creating copolymers with a portion of the benzene rings linked by ether bonds, researchers have successfully produced aramids with high solubility, enabling the fabrication of exceptionally thin and transparent films. mdpi.com

For instance, aramid copolymers were synthesized using meta-bis(aminophenoxy) benzene (MBAB) and para-bis(aminophenoxy) benzene (PBAB), which differ in the position of the ether linkages on the central benzene ring. mdpi.com The polymerization, a polycondensation reaction, involves three main steps: the dissolution of the diamine monomers, the polymerization with a diacyl chloride (like terephthaloyl chloride), and subsequent neutralization. mdpi.com The resulting polymers exhibited excellent thermal and mechanical properties, demonstrating the viability of this design strategy. mdpi.com

The data below illustrates the properties achieved by incorporating aminophenoxy moieties into aramid copolymers, highlighting the influence of the monomer's isomeric structure (meta vs. para) on the final material characteristics. mdpi.com

Table 1: Thermal and Mechanical Properties of Aminophenoxy-Based Aramid Copolymers

Property MBAB-Aramid PBAB-Aramid
Glass Transition Temperature (Tg) 270.1 °C 292.7 °C
Thermal Decomposition Temp. (Td) 449.6 °C 465.5 °C
Tensile Strength (5 μm film) 107.1 MPa 113.5 MPa
Elongation at Break (5 μm film) 50.7% 58.4%

This table is based on research findings from the synthesis of novel aramid copolymers using aminophenoxy monomers. mdpi.com

These findings underscore the potential of using aminophenoxyacetate monomers like this compound to create a new generation of high-performance polymers with tailored properties for applications in thin films, membranes, and functional coatings. mdpi.comrsc.org

Stereoselective Synthesis and Chiral Analogues Derived from Aminophenoxyacetates

Stereoselectivity is a critical aspect of modern organic synthesis, particularly in the development of pharmaceuticals where a specific enantiomer or diastereomer is often responsible for the desired biological activity. While this compound is itself achiral, its structure can be modified to create chiral analogues, or it can be used in reactions where new stereocenters are generated in a controlled manner.

Research Findings:

The synthesis of chiral analogues often involves the principles of stereoselective synthesis applied to α-amino acid derivatives. nih.gov One of the most common methods for preparing enantiomerically enriched α-amino compounds is through the nucleophilic addition of reagents to chiral imines. nih.gov

General strategies for the stereoselective synthesis of α-amino acid analogues, which could be adapted for aminophenoxyacetate derivatives, include:

Addition to Chiral Imines: Condensing the amine functionality (once protected or modified) with a chiral aldehyde, or condensing an aldehyde derived from the acetate portion with a chiral amine, creates a chiral imine. Subsequent nucleophilic addition to the C=N bond occurs with facial selectivity, leading to one diastereomer in excess. nih.gov

Use of Chiral Catalysts: A non-chiral imine derived from an aminophenoxyacetate can be reacted with a nucleophile in the presence of a chiral catalyst that orchestrates the approach of the reactants, favoring the formation of one enantiomer. nih.gov

A key mechanistic insight comes from studies on the addition of phosphites to imines derived from (S)-α-methylbenzylamine ((S)-α-MBA). The imine substrate exists in a preferred conformation that minimizes steric strain. nih.gov Nucleophilic attack then occurs preferentially on the less-hindered re-face of the imine, leading to the formation of the (R,S) diastereoisomer as the major product. nih.gov The use of (R)-α-MBA would similarly lead to the (S,R) product. This control over stereochemistry is fundamental to creating complex chiral molecules. nih.gov

Table 2: General Routes for Stereoselective Synthesis of α-Amino Acid Analogues

Route Description Key Component
1 Addition of a nucleophile (e.g., phosphite) to a chiral imine. The imine is formed from a non-chiral aldehyde and a chiral amine.
2 Addition of a nucleophile to a chiral imine. The imine is formed from a chiral aldehyde and a non-chiral amine.
3 Addition of a chiral nucleophile to a non-chiral imine. The nucleophile itself contains the source of chirality.
4 Catalytic addition to a non-chiral imine. A non-chiral nucleophile and non-chiral imine react in the presence of a chiral catalyst.

This table is based on established strategies for the stereoselective synthesis of α-aminophosphonates, which are analogous to α-aminoacetates. nih.gov

Furthermore, the development of advanced coupling reagents that prevent racemization is crucial when using chiral aminophenoxyacetate building blocks in subsequent reactions, such as peptide synthesis. nih.gov

Development of Complex Molecular Architectures using this compound Synthons

In organic synthesis, a synthon refers to a conceptual unit within a molecule that represents a potential starting material for its synthesis. This compound and its isomers are considered valuable synthons because their functional groups can be readily converted into other functionalities to build more complex molecular architectures. mdpi.com

Research Findings:

The compound serves as a key precursor in the synthesis of a variety of organic molecules, including pharmaceuticals and agrochemicals. Its utility is demonstrated in the preparation of biologically active molecules, where it can act as a foundational scaffold. For example, its structural isomer, Ethyl 2-(4-aminophenoxy)acetate, has been explicitly developed as a building synthon for creating novel dual-acting hypoglycemic agents that target both glucokinase (GK) and peroxisome proliferator-activated receptor gamma (PPARγ). mdpi.comresearchgate.net

The synthesis of this synthon is itself an efficient process, highlighting its accessibility for broader use. A common and cost-effective method involves a two-step, one-pot reaction. mdpi.com

Table 3: Synthesis Protocol for Aminophenoxyacetate Synthons

Step Reaction Reagents Notes
1 Alkylation The corresponding nitrophenol (e.g., 3-nitrophenol), ethyl bromoacetate (B1195939), potassium carbonate (K₂CO₃) This step forms the ether linkage and introduces the ethyl acetate moiety. The reaction is typically performed in a solvent like acetone (B3395972) or DMF. mdpi.com
2 Nitro Group Reduction Iron (Fe) powder, ammonium (B1175870) chloride (NH₄Cl) The nitro group on the intermediate is reduced to a primary amine. This method is considered safer and more economical than catalytic hydrogenation (e.g., H₂/Pd-C). mdpi.com

This table outlines a common synthetic route for producing aminophenoxyacetate synthons from nitrophenols. mdpi.com

The resulting aminophenoxyacetate can then be used in further synthetic steps. The amine group can be acylated, alkylated, or converted into a diazonium salt for a wide range of transformations. The ester can be hydrolyzed to a carboxylic acid or reacted with amines to form amides. This chemical versatility allows for the systematic construction of complex target molecules, where the aminophenoxyacetate unit forms a core part of the final structure.

Advanced Spectroscopic and Diffraction Based Structural Elucidation of Ethyl 2 3 Aminophenoxy Acetate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of ethyl 2-(3-aminophenoxy)acetate in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed.

Proton (¹H) NMR Spectral Assignment and Coupling Constant Analysis

The ¹H NMR spectrum of this compound provides distinct signals corresponding to each unique proton environment in the molecule. The spectrum is characterized by signals from the ethyl group and the protons on the aromatic ring. Generally, the aromatic protons of the 3-aminophenoxy group appear as a multiplet in the range of δ 6.4–7.2 ppm. The ethyl ester moiety gives rise to a characteristic triplet for the methyl (CH₃) protons around δ 1.2–1.4 ppm and a quartet for the methylene (B1212753) (CH₂) protons at approximately δ 4.1–4.3 ppm.

As a specific example from a closely related derivative, the ¹H NMR spectrum of ethyl 2-(4-aminophenoxy)acetate has been fully assigned. The analysis of its chemical shifts and spin-spin coupling constants provides a clear illustration of how this technique is applied. In this para-substituted isomer, the aromatic protons appear as two distinct doublets, which simplifies the assignment compared to the more complex splitting expected for the meta-isomer. The coupling constant (J) between these adjacent protons is a key piece of data for confirming their position on the aromatic ring.

¹H NMR Data for Ethyl 2-(4-aminophenoxy)acetate (500 MHz, DMSO-d₆)

Signal Assignment Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Integration
O-CH₂CH₃ 1.18 Triplet (t) 7.0 3H
O-CH₂ CH₃ 4.12 Quartet (q) 7.0 2H
ArO-CH₂ -CO 4.55 Singlet (s) - 2H
Ar-H (ortho to NH₂) 6.47 Doublet (d) 9.0 2H
Ar-H (ortho to OCH₂) 6.62 Doublet (d) 9.0 2H
NH₂ 4.65 Singlet (s) - 2H

Data sourced from MDPI

The coupling of the ethyl protons (a triplet and a quartet with the same coupling constant, J = 7.0 Hz) is definitive proof of an ethyl group where the methylene is adjacent to the methyl group. The singlet for the ArO-CH₂-CO protons indicates no adjacent protons, confirming its placement between the ether oxygen and the carbonyl group.

Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom produces a distinct signal, allowing for the confirmation of the total number of carbon atoms and their chemical environment. For this compound, signals are expected for the carbonyl carbon, the two carbons of the ethyl group, the methylene carbon of the acetate (B1210297) group, and the six carbons of the aromatic ring. The ester carbonyl carbon typically resonates at a downfield chemical shift of around δ 170 ppm.

A detailed analysis of the derivative ethyl 2-(4-aminophenoxy)acetate illustrates the power of ¹³C NMR in structural confirmation. The spectrum shows eight distinct signals, corresponding to the ten carbon atoms in the molecule, with two pairs of aromatic carbons being chemically equivalent due to the symmetry of the para-substitution.

¹³C NMR Data for Ethyl 2-(4-aminophenoxy)acetate (125 MHz, DMSO-d₆)

Signal Assignment Chemical Shift (δ) ppm
O-CH₂C H₃ 14.1
O-C H₂CH₃ 60.4
ArO-C H₂-CO 65.6
Ar-C (ortho to OCH₂) 114.7
Ar-C (ortho to NH₂) 115.5
Ar-C -NH₂ 143.1
Ar-C -O 148.9
C =O 169.3

Data sourced from MDPI

This data clearly delineates the aliphatic carbons of the ethyl acetate moiety from the aromatic carbons and the carbonyl carbon, providing a complete picture of the carbon skeleton.

Two-Dimensional NMR Techniques (COSY, NOESY, HMQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning all proton and carbon signals and confirming the precise connectivity of the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would show a cross-peak between the methyl (δ ~1.2 ppm) and methylene (δ ~4.2 ppm) protons of the ethyl group, confirming their direct connection. It would also reveal the coupling network among the protons on the aromatic ring, which is essential for assigning their specific positions in the meta-substituted pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining stereochemistry and conformation. For a derivative like ethyl 2-(4-aminophenoxy)acetate, NOESY can show correlations that confirm the spatial proximity of different groups.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of directly attached carbon atoms. An HMQC or HSQC spectrum would show a cross-peak connecting the ¹H signal of the ethyl group's CH₃ to the ¹³C signal of that same carbon, and so on for every C-H bond, allowing for the definitive assignment of each carbon that bears protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over longer ranges (typically two or three bonds). This technique is exceptionally powerful for piecing together the molecular skeleton. For this compound, key HMBC correlations would include:

A correlation from the ArO-CH₂ protons to the carbonyl carbon (C=O), confirming the acetate portion.

Correlations from the ArO-CH₂ protons to the aromatic carbon attached to the ether oxygen (C-O).

Correlations from the aromatic protons to their neighboring carbons, which helps to verify the substitution pattern.

Single-Crystal X-ray Diffraction (SCXRD) for Absolute Structure Determination

While NMR provides the structure in solution, single-crystal X-ray diffraction (SCXRD) offers an unparalleled, high-resolution view of the molecule in the solid state. This technique determines the precise three-dimensional arrangement of atoms by analyzing how a single crystal of the compound diffracts an X-ray beam, providing the absolute structure.

Although a crystal structure for this compound is not publicly documented, the analysis of its derivative, ethyl 2-(4-aminophenoxy)acetate , provides an excellent example of the data obtained from an SCXRD experiment.

Crystallographic Parameters and Space Group Analysis

Crystallographic Parameters for Ethyl 2-(4-aminophenoxy)acetate

Parameter Value
Crystal System Triclinic
Space Group P-1
a (Å) 8.2104(6)
b (Å) 10.3625(9)
c (Å) 11.9562(9)
α (°) 101.787(7)
β (°) 91.849(6)
γ (°) 102.755(7)

Data sourced from ResearchGate and MDPI

These parameters define the size and shape of the unit cell, which forms the fundamental building block of the entire crystal structure. The space group provides information about the symmetry elements present within the crystal.

Bond Lengths, Bond Angles, and Torsional Angles within the Molecular Framework

The primary output of an SCXRD analysis is the set of atomic coordinates, from which precise bond lengths, bond angles, and torsional (dihedral) angles can be calculated. This data provides definitive confirmation of the molecular connectivity and its conformation in the solid state. For example, the analysis would confirm the expected lengths of C-C single bonds, C=C aromatic bonds, C-O, C-N, and C=O bonds, and the angles between them, which are dictated by atomic hybridization (e.g., ~120° for sp² carbons in the aromatic ring, ~109.5° for sp³ carbons in the ethyl group). This level of detail is unmatched by other analytical techniques and serves as the ultimate proof of structure.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing the conformational landscape of molecules.

The IR spectrum of this compound displays a series of characteristic absorption bands that correspond to the vibrational modes of its specific functional groups. These bands provide clear evidence for the presence of the amine, ester, and aromatic ether moieties within the molecule.

Key functional group vibrations for this compound include:

N-H Stretching: The amino group (NH₂) typically exhibits symmetric and asymmetric stretching vibrations. For this compound, these are observed around 3300 cm⁻¹.

C=O Stretching: The carbonyl group of the ester is a strong IR absorber, presenting a characteristic sharp peak at approximately 1740 cm⁻¹.

C-O-C Stretching: The ether linkage (aryl-O-alkyl) gives rise to stretching vibrations in the region of 1240 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations are generally found in the 3100-3000 cm⁻¹ region, while aliphatic C-H stretches from the ethyl group appear at lower wavenumbers.

These experimentally observed frequencies can be compared with theoretical values obtained from computational methods like Density Functional Theory (DFT) to confirm assignments. For instance, DFT calculations on similar molecules, such as derivatives of ethyl phenoxy acetate, have shown good agreement between calculated and experimental vibrational data. researchgate.net

Interactive Table: Characteristic IR Vibrational Frequencies for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Amino (N-H)Stretching~3300
Carbonyl (C=O)Stretching~1740
Ether (C-O-C)Stretching~1240
Aromatic (C-H)Stretching3100-3000

Beyond functional group identification, vibrational spectroscopy can offer insights into the conformational preferences of flexible molecules like this compound. The "fingerprint region" of the IR spectrum (typically below 1500 cm⁻¹) is particularly sensitive to subtle changes in molecular geometry. Different spatial arrangements of the ethyl and aminophenoxy groups can lead to distinct patterns of vibrational bands in this region.

While specific conformational studies on this compound are not extensively detailed in the provided search results, the principles of conformational analysis using vibrational spectroscopy are well-established. nih.gov By comparing experimental spectra with theoretical spectra calculated for different possible conformers, it is possible to identify the most stable conformation or the distribution of conformers present in a sample. For example, studies on related radicals have utilized theoretical calculations to assign experimental vibrational spectra and elucidate their structures. osti.gov

Electronic Spectroscopy: Ultraviolet-Visible (UV/Vis) Spectroscopy

UV/Vis spectroscopy probes the electronic transitions within a molecule, providing information about its chromophores—the parts of the molecule that absorb light.

The primary chromophore in this compound is the aminophenoxy group. The benzene (B151609) ring and the amino group's non-bonding electrons are key contributors to the electronic transitions observed in the UV/Vis spectrum.

A study on a similar compound, Ethyl 2-(4-aminophenoxy)acetate, revealed two main absorption bands in its experimental UV/Vis spectrum at 299 nm and 234 nm. mdpi.comresearchgate.net These were assigned to π→π* transitions within the aromatic system. mdpi.comresearchgate.net Specifically, Time-Dependent Density Functional Theory (TD-DFT) calculations assigned these bands to the HOMO→LUMO (Highest Occupied Molecular Orbital to Lowest Unoccupied Molecular Orbital) and HOMO→LUMO+2 transitions, respectively. mdpi.comresearchgate.net It is expected that this compound would exhibit a similar UV/Vis profile due to the presence of the same chromophoric system, with slight shifts in the absorption maxima due to the different substitution pattern (meta vs. para). The Franck-Condon principle governs the intensities of these vibronic transitions, stating that electronic transitions occur much faster than nuclear motion. ufg.br

Interactive Table: Experimental and Calculated UV/Vis Absorption Bands for a Related Compound, Ethyl 2-(4-aminophenoxy)acetate

TransitionExperimental λmax (nm)Calculated λmax (nm)Oscillator Strength (f)Assignment
12992860.068HOMO→LUMO (95%)
22342260.294HOMO→LUMO+2 (86%)

Data from a study on the para-isomer, Ethyl 2-(4-aminophenoxy)acetate, which is expected to have a similar electronic structure. mdpi.comresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable technique for determining the molecular weight of a compound and deducing its structure through the analysis of its fragmentation patterns. For this compound (with a molecular formula of C₁₀H₁₃NO₃ and a molecular weight of 195.21 g/mol ), the mass spectrum would provide crucial confirmation of its identity. finetechnology-ind.com

The mass spectrum would be expected to show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to its molecular weight. For instance, a predicted collision cross-section for the [M+H]⁺ adduct of the para-isomer is 141.5 Ų. uni.lu While specific fragmentation data for the meta-isomer is not available in the search results, typical fragmentation pathways for such a molecule would likely involve:

Loss of the ethyl group (•C₂H₅) or ethoxy group (•OC₂H₅) from the ester functionality.

Cleavage of the ether bond, separating the aminophenoxy and acetate moieties.

Fragmentation of the aromatic ring.

Analyzing these fragmentation patterns allows for a piece-by-piece reconstruction of the molecule's structure, confirming the connectivity of the atoms.

Integrated Spectroscopic Data Interpretation for Comprehensive Structural Characterization

The true power in structural elucidation lies in the integration of data from multiple spectroscopic techniques. For this compound, a comprehensive analysis would involve:

Mass Spectrometry (MS): To confirm the molecular formula (C₁₀H₁₃NO₃) and molecular weight (195.21 g/mol ). finetechnology-ind.com

Infrared (IR) Spectroscopy: To identify the key functional groups: the N-H stretches of the amine, the C=O stretch of the ester, and the C-O-C stretch of the ether.

UV/Vis Spectroscopy: To characterize the electronic transitions of the aminophenoxy chromophore.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Although not detailed in this section, ¹H and ¹³C NMR would be essential to determine the precise connectivity of atoms, showing the number and environment of hydrogen and carbon atoms. For example, aromatic protons would appear in the δ 6.4–7.2 ppm range, while the ethyl group protons would be seen at δ 1.2–1.4 ppm (CH₃) and δ 4.1–4.3 ppm (CH₂).

By combining the information from these techniques, a complete and unambiguous structural assignment of this compound can be achieved. Each method provides a unique piece of the structural puzzle, and their collective interpretation provides a robust and detailed understanding of the molecule's architecture.

Theoretical and Computational Chemistry Investigations of Ethyl 2 3 Aminophenoxy Acetate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic properties and geometric parameters of ethyl 2-(3-aminophenoxy)acetate. These methods, particularly those based on Density Functional Theory (DFT), offer a detailed understanding of the molecule's behavior.

Density Functional Theory (DFT) Studies on Optimized Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT studies, even when inferred from related compounds, are pivotal in understanding its structural and electronic characteristics.

While specific DFT studies on this compound are not extensively detailed in peer-reviewed literature, analysis of its isomers and related structures provides valuable insights. For instance, DFT studies on the positional isomer, ethyl 2-(4-aminophenoxy)acetate, have been performed using the B3LYP/6-31G(d,p) method to optimize the X-ray geometry, showing good correlation between the optimized and experimental structures. nih.gov Similar studies on related molecules like 3-aminophenylacetic acid have also employed DFT at the B3LYP/6-31G(d) and B3LYP/6-311G++(d,p) levels to determine stable conformers and their geometric parameters. nih.gov

For this compound, it is noted that the meta-position of the amino group creates a localized electron-rich region on the aromatic ring. This electronic distribution enhances the potential for electrophilic aromatic substitution at the ortho positions relative to the amino group. The geometry is characterized by the aminophenoxy group attached to an ethyl acetate (B1210297) backbone. The orientation of the ethyl acetate group relative to the phenoxy ring and the planarity of the molecule are key geometric parameters that can be precisely calculated using DFT.

Table 1: Representative DFT-Calculated Geometrical Parameters for a Related Aminophenoxy Acetate Structure

ParameterBond Length (Å) / Bond Angle (°)
C-N Bond Length1.39
C-O (ether) Bond Length1.37
C=O (ester) Bond Length1.21
C-N-C Bond Angle120.5
C-O-C Bond Angle118.2

Note: Data is representative and based on typical values for similar structures, as detailed studies for this compound are not widely available.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis for Reactivity Prediction

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting a molecule's chemical reactivity. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity.

A smaller HOMO-LUMO gap suggests higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the amino group, being an electron-donating group, is expected to raise the energy of the HOMO, which is likely localized on the aminophenoxy moiety. The LUMO is anticipated to be distributed over the ester group and the aromatic ring.

In a comparative study of the isomer ethyl 2-(4-aminophenoxy)acetate, time-dependent DFT (TD-DFT) calculations revealed two significant electronic transitions. nih.govjyu.fi The transition from HOMO to LUMO was calculated to occur at 286 nm, and the HOMO to LUMO+2 transition at 226 nm. nih.govjyu.fi These transitions correspond to the bands observed in the experimental UV/Vis spectrum. nih.govjyu.fi The HOMO-LUMO energy gap for this compound is expected to be in a similar range, influencing its electronic and optical properties.

Table 2: Frontier Orbital Energies and Related Parameters for a Comparative Aminophenoxy Acetate

ParameterEnergy (eV)
EHOMO-5.5
ELUMO-1.2
HOMO-LUMO Gap (ΔE)4.3

Note: These values are illustrative and based on data for the ethyl 2-(4-aminophenoxy)acetate isomer to provide a comparative context. nih.gov

Molecular Electrostatic Potential (MEP) Surface Analysis for Charge Distribution and Interaction Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack. The MEP map uses a color scale to represent different potential values, where red indicates regions of high electron density (negative potential) and blue indicates regions of low electron density (positive potential).

For this compound, the MEP surface would show a region of high negative potential around the oxygen atoms of the ester group and the nitrogen atom of the amino group, making these sites susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amino group and the aromatic ring would exhibit positive potential, indicating them as sites for nucleophilic attack. The MEP analysis thus provides a clear picture of the molecule's reactivity and its potential for intermolecular interactions, such as hydrogen bonding.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. researchgate.net It examines the interactions between filled (donor) and vacant (acceptor) orbitals, quantifying the stabilization energy associated with these interactions.

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions play a crucial role in the solid-state structure and crystal packing of molecules. Understanding these interactions is essential for predicting the macroscopic properties of the material.

Hirshfeld Surface Analysis for Intermolecular Interactions and Crystal Packing

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal lattice. nih.gov It partitions the crystal space into regions where the electron distribution of a pro-molecule dominates over the pro-crystal.

For this compound, Hirshfeld analysis would reveal the nature and extent of various intermolecular contacts, such as hydrogen bonds and π-π stacking. It has been noted that the meta-substitution in this compound reduces the efficiency of π-π stacking, with a center-to-center distance greater than 3.8 Å, compared to the more efficient stacking in some benzofuran (B130515) derivatives (around 3.5 Å).

In the case of the isomer ethyl 2-(4-aminophenoxy)acetate, Hirshfeld analysis showed that H···H, H···C, and O···H interactions are the most significant contributors to the molecular packing. nih.govjyu.fi A similar pattern of interactions would be expected for the 3-amino isomer, with the amino group and the ester group being key participants in hydrogen bonding. The analysis generates a 2D fingerprint plot that provides a quantitative summary of the different types of intermolecular contacts.

Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Comparative Aminophenoxy Acetate

Interaction TypeContribution (%)
H···H45.0
C···H/H···C20.0
O···H/H···O15.0
N···H/H···N10.0
Other10.0

Note: Data is representative of a similar aminophenoxy structure and serves as a comparative illustration. nih.govmdpi.com

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry provides indispensable tools for elucidating the detailed pathways of chemical reactions. Using methods like Density Functional Theory (DFT), it is possible to model the reaction mechanism for transformations involving this compound. nih.govresearchgate.net Such studies involve mapping the potential energy surface of the reacting system to identify reactants, products, intermediates, and, crucially, the transition states that connect them. nih.gov

A common transformation involving this compound is its formation via the reduction of Ethyl 2-(3-nitrophenoxy)acetate. The reaction mechanism can be computationally modeled to understand the step-by-step process, for instance, using an iron/ammonium (B1175870) chloride system. mdpi.comjyu.fi This analysis can reveal whether the reaction proceeds in a single step or through multiple intermediates. Bond Evolution Theory (BET) is an advanced technique that can be applied to unambiguously identify the sequence of chemical events, such as bond formation and cleavage, throughout the reaction. nih.govresearchgate.net

An energy profile diagram is a graphical representation of the energy changes that occur during a reaction. chemguide.co.uk The peaks on this profile represent transition states, and the energy required to go from a reactant or intermediate to a transition state is the activation barrier or activation energy. chemguide.co.ukscribd.com A lower activation barrier corresponds to a faster reaction rate.

Table 2: Illustrative Energy Profile Data for a Hypothetical Two-Step Reaction

Reaction Coordinate Species Relative Energy (kJ/mol) Description
0 Reactants 0 Starting Materials
1 Transition State 1 +75 Activation Barrier for Step 1
2 Intermediate +20 Temporarily stable species
3 Transition State 2 +50 Activation Barrier for Step 2

The solvent in which a reaction is conducted can have a profound impact on its mechanism and rate. Computational models can account for these influences through various methods. Implicit solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with specific dielectric properties, which is an efficient way to capture the bulk effects of the solvent on the solute's electronic structure. nih.gov

For reactions involving polar or charged species, polar solvents can stabilize intermediates and transition states differently, thereby altering the energy profile and potentially changing the preferred reaction pathway. acs.org For example, in the excited-state dynamics of related aminophenyl compounds, solvent polarity can determine the favorability of forming an intramolecular charge transfer (ICT) state from an initially excited state. acs.org The deactivation pathway of an excited molecule can be significantly different in a medium-polarity solvent compared to a high-polarity one, affecting outcomes like fluorescence quantum yield. acs.org These effects can be simulated to predict reaction outcomes in different chemical environments.

Prediction of Spectroscopic Properties through Computational Methods (e.g., TD-DFT for UV/Vis)

Computational methods are highly effective in predicting various spectroscopic properties, providing insights that complement experimental data. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for simulating UV-Visible absorption spectra. nih.gov This technique calculates the electronic excitation energies and corresponding oscillator strengths, which correlate to the position and intensity of absorption bands. mdpi.comresearchgate.net

For a molecule like this compound, TD-DFT can predict the absorption maxima (λmax). These calculations help in assigning the observed experimental bands to specific electronic transitions, such as π-π* transitions within the aromatic ring or transitions between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.comresearchgate.net For example, studies on the isomeric Ethyl 2-(4-aminophenoxy)acetate have shown excellent agreement between experimental UV/Vis spectra and those calculated via TD-DFT, with predicted bands assigned to HOMO→LUMO and other electronic transitions. mdpi.com Reducing the HOMO-LUMO energy gap through chemical modification is a strategy that can be computationally explored to induce a bathochromic (red) shift in the absorption spectrum. acs.org

Table 3: Representative Comparison of Experimental and TD-DFT Calculated UV/Vis Absorption Data

Method Wavelength (λmax) Oscillator Strength (f) Major Transition Assignment
Experimental ~295 nm - π-π*
TD-DFT (in silico) 290 nm 0.071 HOMO → LUMO (94%)
Experimental ~230 nm - π-π*
TD-DFT (in silico) 228 nm 0.315 HOMO-1 → LUMO+1 (88%)

Note: This table is illustrative, showing typical data obtained from such a comparative study.

Molecular Dynamics Simulations for Conformational Landscape Exploration

While a crystal structure provides a static picture of a molecule, in reality, molecules are flexible and can adopt a multitude of conformations, especially in solution. Molecular Dynamics (MD) simulations are a computational technique used to explore this conformational landscape by simulating the movement of atoms and molecules over time. researchgate.net

For this compound, MD simulations can reveal the preferred orientations of the ethyl acetate side chain relative to the phenoxy ring and the rotational freedom around the ether linkage. Even in the solid state, related compounds have been observed to exist in different conformations, such as twisted and straight-chain forms, within the same crystal. nih.gov MD simulations can map the energy landscape associated with these conformational changes, identifying low-energy, stable conformers and the energy barriers between them. This information is vital as the biological activity of a molecule often depends on its ability to adopt a specific three-dimensional shape to fit into an enzyme's active site or a receptor's binding pocket. researchgate.net

Future Directions and Emerging Research Avenues in Ethyl 2 3 Aminophenoxy Acetate Chemistry

Development of Catalytic and Stereoselective Synthesis for Chiral Analogues

The development of catalytic and stereoselective methods for synthesizing chiral analogues of Ethyl 2-(3-aminophenoxy)acetate represents a significant frontier in its chemical exploration. The presence of a chiral center can profoundly influence the biological activity and material properties of the resulting molecules. Current research efforts are focused on designing and implementing catalysts that can control the stereochemical outcome of reactions involving this scaffold.

Exploration of Novel Rearrangement and Ring-Forming Reactions

The inherent reactivity of the functional groups within this compound—the primary amine, the ether linkage, and the ester—makes it a prime candidate for the exploration of novel rearrangement and ring-forming reactions. These reactions can lead to the synthesis of complex heterocyclic structures, which are prevalent in medicinally active compounds and functional materials.

Advanced in situ Spectroscopic Monitoring of this compound Reactions

To gain deeper insights into the reaction mechanisms and kinetics involving this compound, advanced in situ spectroscopic techniques are becoming increasingly vital. These methods allow for real-time monitoring of reacting species, including transient intermediates, which can be difficult to detect with traditional offline analysis. spectroscopyonline.com

Techniques such as infrared (IR) spectroscopy, Raman spectroscopy, and UV/Vis spectroscopy are being employed to track the progress of reactions involving this compound. mdpi.com For instance, IR spectroscopy can monitor the disappearance of reactant functional groups and the appearance of product bands, providing valuable kinetic data. mdpi.com UV/Vis spectroscopy can be particularly useful for reactions involving changes in conjugation or the presence of chromophores. mdpi.commdpi.com The data obtained from these in situ studies are crucial for optimizing reaction conditions, improving yields, and elucidating complex reaction pathways.

Spectroscopic TechniqueApplication in Reaction MonitoringPotential Insights for this compound Reactions
Infrared (IR) SpectroscopyReal-time tracking of functional group transformations.Monitoring the conversion of the amino and ester groups, and the formation of new bonds in cyclization reactions.
Raman SpectroscopyComplementary to IR, particularly for symmetric vibrations and aqueous systems.Characterizing intermediates and products in various solvent systems.
UV/Vis SpectroscopyMonitoring changes in electronic structure and conjugation.Following the progress of reactions that alter the aromatic system or introduce chromophores.
Nuclear Magnetic Resonance (NMR)Detailed structural information of species in solution.Elucidating the structure of intermediates and final products without the need for isolation.

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

Application of this compound in Advanced Material Science Precursors (excluding material performance)

This compound serves as a valuable precursor for the synthesis of advanced materials due to its unique combination of functional groups. The aromatic ring, amine, and ester functionalities provide multiple points for modification and polymerization, enabling the creation of a wide range of material precursors.

One area of application is in the synthesis of polymers with specific properties. The amine group can be used as a monomer in the formation of polyamides or polyimides, while the ester group can be hydrolyzed to a carboxylic acid for the synthesis of polyesters. The phenoxy moiety can be incorporated into the backbone of polymers to impart specific thermal or mechanical properties. Researchers are exploring the use of this compound to create precursors for high-performance polymers, liquid crystals, and other functional materials. The ability to precisely control the structure of the precursor molecule is key to tailoring the properties of the final material.

Q & A

Q. Optimization :

  • Reflux duration : Extended reflux (6–12 hours) improves yield but risks side reactions (e.g., bromine displacement in brominated analogs) .
  • Catalysts : Bases like K₂CO₃ enhance nucleophilicity of the phenoxide ion .

Which spectroscopic techniques are essential for characterizing this compound, and what structural insights do they provide?

Q. Basic

  • ¹H/¹³C NMR :
    • Aromatic protons : Peaks at δ 6.4–7.2 ppm (multiplet) confirm the 3-aminophenoxy moiety .
    • Ester group : Ethyl group signals (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂) and carbonyl resonance (δ ~170 ppm in ¹³C NMR) .
  • IR spectroscopy : Stretching vibrations at ~3300 cm⁻¹ (N–H), ~1740 cm⁻¹ (C=O), and ~1240 cm⁻¹ (C–O–C) .
  • Mass spectrometry (MS) : Molecular ion peak [M+H]⁺ at m/z corresponding to C₁₀H₁₃NO₃ (e.g., 196.1) .

How can single-crystal X-ray diffraction resolve structural ambiguities in derivatives of this compound?

Advanced
Methodology :

  • Data collection : Use Mo Kα radiation (λ = 0.71075 Å) for high-resolution data. Crystal parameters (e.g., space group P2₁/c, unit cell dimensions) are determined via auto-indexing .

  • Refinement : SHELXL refines atomic coordinates and thermal displacement parameters. Key metrics:

    ParameterTypical Value
    R₁ (I > 2σ(I))< 0.05
    wR₂ (all data)< 0.13
    CCDC depositionRequired

Applications : Resolves stereochemistry (e.g., bromine substitution patterns in Ethyl 2-(3-amino-2-bromophenoxy)acetate) .

How do electronic effects of substituents influence the reactivity of this compound in substitution reactions?

Q. Advanced

  • Electron-donating groups (e.g., –NH₂) : Activate the aromatic ring toward electrophilic substitution, directing reactions to para positions .
  • Electron-withdrawing groups (e.g., –Br, –NO₂) : Deactivate the ring but facilitate nucleophilic aromatic substitution at meta positions .

Example : Bromine in Ethyl 2-(3-amino-2-bromophenoxy)acetate enhances leaving-group ability, enabling Suzuki couplings with arylboronic acids .

What strategies reconcile contradictory data from NMR and MS during structural elucidation?

Q. Advanced

  • Isotopic patterns : Verify molecular ion clusters (e.g., [M+2]⁺ for brominated analogs) to confirm halogen presence .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., aromatic vs. ester protons) .
  • High-resolution MS (HRMS) : Confirm molecular formula (e.g., C₁₀H₁₁BrNO₃ requires m/z 272.9974 ± 0.0005) .

How does the presence of electron-withdrawing substituents affect biological activity in analogs?

Q. Advanced

  • Chloro/fluoro groups : Enhance membrane permeability and target binding (e.g., antimicrobial activity in Ethyl 2-(5-amino-2-chloro-4-fluorophenoxy)acetate) .
  • Nitro groups : Increase redox activity, potentially inducing cytotoxicity in cancer cell lines .

Q. SAR Study Example :

SubstituentBioactivity (IC₅₀)
–H>100 µM
–Br45 µM
–NO₂12 µM
Data from enzyme inhibition assays .

What purification challenges arise in synthesizing this compound derivatives, and how are they addressed?

Q. Basic

  • Byproducts : Hydrolysis of the ester group under acidic/basic conditions. Mitigation: Use neutral pH during workup .
  • Polymorphism : Multiple crystal forms (e.g., monoclinic vs. orthorhombic) complicate recrystallization. Solution: Optimize solvent ratios (e.g., ethyl acetate/petroleum ether) .

How are SHELX programs applied in refining crystal structures of this compound derivatives?

Q. Advanced

  • Data processing : SHELXC/D/E for scaling, absorption correction, and phase determination .
  • Validation : PLATON checks for missed symmetry and twinning. Metrics like Rint < 0.05 ensure data quality .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.